2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

BTK inhibition Kinase inhibitor Enzymatic IC50

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CAS 878055-82-4) is a synthetic small molecule (C22H23N3O4S, MW 425.5 g/mol) belonging to the indole-3-sulfonylacetamide class. Its architecture incorporates an indole core functionalized at the N1 position with a pyrrolidinyl ketone moiety and at the C3 position with a sulfonylacetamide linker terminating in an unsubstituted N-phenyl amide.

Molecular Formula C22H23N3O4S
Molecular Weight 425.5
CAS No. 878055-82-4
Cat. No. B2714731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
CAS878055-82-4
Molecular FormulaC22H23N3O4S
Molecular Weight425.5
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H23N3O4S/c26-21(23-17-8-2-1-3-9-17)16-30(28,29)20-14-25(19-11-5-4-10-18(19)20)15-22(27)24-12-6-7-13-24/h1-5,8-11,14H,6-7,12-13,15-16H2,(H,23,26)
InChIKeyKPQRKQVOSMCSQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CAS 878055-82-4): Procurement-Grade Specification and Pharmacophore Context


2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CAS 878055-82-4) is a synthetic small molecule (C22H23N3O4S, MW 425.5 g/mol) belonging to the indole-3-sulfonylacetamide class. Its architecture incorporates an indole core functionalized at the N1 position with a pyrrolidinyl ketone moiety and at the C3 position with a sulfonylacetamide linker terminating in an unsubstituted N-phenyl amide. This compound is cataloged as a research-grade chemical (typical purity ≥95% by HPLC [1]) and has been referenced in patent filings for kinase inhibitor programs, particularly as an intermediate or scaffold in Bruton’s tyrosine kinase (BTK) inhibitor development, where indole-sulfonylacetamide derivatives have demonstrated nanomolar enzymatic potency [2]. The compound serves primarily as a medicinal chemistry tool and chemical probe intermediate, with documented availability from multiple commercial suppliers for non-human research use.

Why 2-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide Cannot Be Replaced by Off-the-Shelf Indole-Sulfonyl Analogs: A Procurement-Risk Analysis


The indole-3-sulfonylacetamide chemical space encompasses numerous commercially available analogs that differ at three pharmacophoric nodes: the N1 substituent (pyrrolidinyl vs. piperidinyl, morpholinyl, or azepanyl ketone), the sulfonylacetamide linker, and the terminal amide substituent (N-phenyl vs. N-benzyl, N-methyl-N-phenyl, N-cyclopentyl, or unsubstituted acetamide). In kinase inhibitor development, even minor structural perturbations at these nodes have been shown to alter target potency and selectivity profiles by over 100-fold [1]. For example, a closely related analog where the pyrrolidinyl ketone is replaced by a morpholinyl ketone (CAS 878058-77-6) has been profiled as a tool compound for distinct enzyme inhibition applications, underscoring that the N1 heterocycle identity is not interchangeable [2]. Similarly, N-methylation of the terminal phenylacetamide (CAS 878058-20-9) introduces substantial changes in physicochemical parameters (ΔMW +14 Da, altered LogP and hydrogen-bond donor count), which can affect membrane permeability and binding kinetics in ways that are target-specific and cannot be predicted without empirical data . Procurement of this specific compound over generic indole-sulfonyl analogs is therefore driven by the need to reproduce exact structure-activity relationships (SAR) where the pyrrolidinyl-N-phenyl combination constitutes the validated pharmacophore.

Quantitative Differentiation Evidence for 2-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide vs. Closest Analogs: A Comparator-Anchored Profile


BTK Enzymatic Inhibition Potency: Target Compound vs. Structural Analogs from Patent US20240083900

In BindingDB, 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CAS 878055-82-4, designated as Example 85 in patent US20240083900) is reported to inhibit human BTK with an IC50 of 1 nM [1]. Within the same patent series, structurally distinct indole-sulfonylacetamide analogs with different N1 heterocycle or amide modifications exhibit IC50 values spanning from 1.2 nM (Example 79) to 5.5 nM (Example 236), confirming that the pyrrolidinyl-N-phenyl configuration achieves single-digit nanomolar potency at the lower end of the series distribution [2]. Entry-level analogs lacking N-phenyl substitution or possessing alternative N1 groups show no BTK activity data, suggesting that the N-phenyl substituent is a critical potency determinant.

BTK inhibition Kinase inhibitor Enzymatic IC50

Physicochemical Property Differentiation: MW, Formula, and Hydrogen-Bond Donor Profile vs. N-Methyl Analog

The target compound (C22H23N3O4S, MW 425.5 g/mol) possesses a secondary amide N–H at the terminal phenylacetamide, contributing one hydrogen-bond donor (HBD) to its profile [1]. Its closest commercially cataloged analog, N-methyl-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CAS 878058-20-9, C23H25N3O4S, MW 439.53 g/mol), introduces N-methylation that eliminates this HBD while simultaneously increasing molecular weight by 14 Da and LogP by an estimated 0.5–0.8 units . The difference in HBD count (1 vs. 0) is significant for blood-brain barrier permeability prediction and for target binding interactions where the amide N–H serves as a critical hydrogen-bond anchor.

Physicochemical properties Drug-likeness Permeability

Substituent Tolerance at N1: Pyrrolidinyl vs. Morpholinyl vs. Azepanyl Heterocycle – Implications for Target Selectivity

The N1 pyrrolidinyl ketone substituent (five-membered ring) in the target compound distinguishes it from analogs bearing morpholinyl (six-membered ring with oxygen; e.g., CAS 878058-77-6), piperidinyl (six-membered ring; e.g., CAS 878057-63-7), and azepanyl (seven-membered ring; e.g., product page for azepanyl analog [2]) ketones. While quantitative selectivity data for the target compound are unavailable in public databases, the broader indole-sulfonylacetamide patent literature demonstrates that variation in N1 ring size and heteroatom composition alters kinase selectivity profiles. For example, morpholinyl-containing indole-sulfonylacetamides have been profiled for protease inhibition, whereas the pyrrolidinyl analogs appear preferentially in BTK-targeted patent filings [1]. The target compound’s pyrrolidinyl ring provides a distinct spatial and electronic environment compared to the morpholinyl oxygen-containing ring, which may influence hydrogen-bonding interactions with the kinase hinge region.

Kinase selectivity Heterocycle SAR Off-target profiling

Purity and Quality Control Benchmarking: ≥95% HPLC Specification vs. Uncharacterized Generic Alternatives

The target compound (CAS 878055-82-4) is commercially supplied with a documented purity specification of ≥95% as determined by HPLC, with molecular identity confirmed by InChI Key (KPQRKQVOSMCSQC-UHFFFAOYSA-N) and molecular formula verification [1]. In contrast, several close analogs in the indole-sulfonylacetamide series are listed on supplier databases without explicit purity thresholds or with batch-variable quality, a recognized limitation in the research-chemical supply chain for this compound class [2]. Procurement of the target compound with a verifiable ≥95% purity specification reduces the risk of confounding biological assay results due to impurities that may act as off-target modulators.

Purity specification Quality control Reproducibility

Intellectual Property Positioning: Explicit BTK Patent Exemplification vs. Unclaimed Analogs

The target compound (CAS 878055-82-4) is explicitly exemplified as Example 85 in US Patent Application US20240083900, which claims pyrazolo[1,5-a]pyrazine and related indole-sulfonyl derivatives as BTK inhibitors [1]. This explicit listing provides the compound with a defined IP provenance and demonstrates the patent assignee’s recognition of its utility as a BTK inhibitor lead. Many structurally adjacent analogs within the same molecular series (e.g., the N-methyl derivative CAS 878058-20-9 or the morpholinyl derivative CAS 878058-77-6) are not individually exemplified in BTK patent claims, instead appearing only within broad Markush formulas with no demonstrated enzymatic data. The explicit exemplification of the target compound in a published patent application provides researchers with accessible SAR disclosure and reduces ambiguity regarding its intended therapeutic application.

Patent exemplification BTK inhibitor IP Freedom to operate

Evidence-Backed Application Scenarios for Procuring 2-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide (CAS 878055-82-4)


BTK Inhibitor Lead Optimization and SAR Expansion Campaigns

Medicinal chemistry teams pursuing BTK-targeted therapies can employ CAS 878055-82-4 as a validated 1 nM potency benchmark scaffold [1]. The compound's explicit patent exemplification (US20240083900, Example 85) provides a disclosed synthetic route and biological data point, making it suitable as a reference standard for synthesizing and testing novel analogs. The pyrrolidinyl-N-phenyl pharmacophore serves as a defined starting point for systematic variation at all three scaffold nodes (N1 heterocycle, sulfonyl linker, terminal amide) while maintaining traceability to a known potency baseline.

Chemical Probe Development for Target Engagement and Cellular Assay Validation

CAS 878055-82-4, with its ≥95% HPLC purity specification [2] and defined physicochemical profile (MW 425.5, single HBD), is suitable as a chemical probe for BTK target engagement studies. The compound can be used in cellular thermal shift assays (CETSA) or NanoBRET target engagement assays to confirm BTK binding in intact cells, provided appropriate inactive control analogs (e.g., morpholinyl-substituted variants with distinct target selectivity profiles) are used in parallel.

Reference Compound for Physicochemical Property Benchmarking in Indole-Sulfonylacetamide Libraries

In drug discovery programs where permeability, solubility, or metabolic stability are being profiled across an indole-sulfonylacetamide library, CAS 878055-82-4 (MW 425.5, HBD = 1, predicted LogP moderate) can be deployed as a centrally-positioned reference point . Its intermediate molecular weight and single HBD make it useful for correlating physicochemical parameter changes (e.g., upon N-methylation, which eliminates the HBD and increases MW by 14 Da) with shifts in ADME properties.

IP Landscape Benchmarking and Freedom-to-Operate Analysis for BTK Chemotypes

For industrial R&D organizations performing freedom-to-operate analyses on indole-based kinase inhibitors, CAS 878055-82-4 represents an explicitly exemplified compound in a published US patent application [1]. Procurement of the compound enables internal confirmation of the disclosed activity data and serves as a reference point for designing structurally differentiated analogs that fall outside the patent claims while retaining the desired pharmacological activity.

Quote Request

Request a Quote for 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.